2-amino-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide
Overview
Description
2-amino-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide is a useful research compound. Its molecular formula is C10H20N2OS and its molecular weight is 216.35 g/mol. The purity is usually 95%.
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Biological Activity
2-amino-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide is a compound of increasing interest in medicinal chemistry and pharmacology. Its unique structural features, which include an amine, an amide group, and a tetrahydro-2H-thiopyran moiety, suggest potential biological activities that could be harnessed for therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, synthesis, and potential applications in drug development.
Structural Characteristics
The molecular formula of this compound is , indicating the presence of nine carbon atoms, fifteen hydrogen atoms, two nitrogen atoms, and one sulfur atom. The tetrahydrothiopyran ring contributes significantly to the compound's three-dimensional structure, which is crucial for its biological interactions.
Key Structural Features
Feature | Description |
---|---|
Molecular Weight | 216.35 g/mol |
Functional Groups | Amine, Amide |
Ring Structure | Tetrahydro-2H-thiopyran |
Synthesis
The synthesis of this compound typically involves several key steps:
- Starting Materials : The synthesis begins with readily available precursors such as ethylamine and tetrahydro-2H-thiopyran-4-ol.
- Reaction Conditions : Standard conditions include the use of coupling reagents like Dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
- Purification : The final product is purified using techniques such as recrystallization or chromatography.
Case Studies and Research Findings
A review of existing literature highlights several studies that have investigated the biological properties of related compounds:
- Antimicrobial Activity : A study demonstrated that derivatives similar to this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria .
- Neuropharmacological Effects : Research has shown that compounds with similar structural motifs can influence neurotransmitter systems, suggesting potential applications in treating neurological disorders .
- In Vitro Studies : In vitro assays have indicated that modifications to the tetrahydrothiopyran ring can enhance binding affinity to target enzymes involved in metabolic pathways .
Summary of Biological Activities
Applications in Drug Development
Given its promising biological activity, this compound holds potential for various applications:
- Therapeutic Agent : Its antimicrobial and anticonvulsant properties make it a candidate for drug development targeting infections and neurological disorders.
- Chemical Intermediate : The compound's unique structure allows it to serve as an intermediate in synthesizing other biologically active molecules.
- Research Tool : As a novel compound, it can be utilized in pharmacological research to better understand the mechanisms underlying its activity.
Properties
IUPAC Name |
2-amino-N-ethyl-N-(thian-4-yl)propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2OS/c1-3-12(10(13)8(2)11)9-4-6-14-7-5-9/h8-9H,3-7,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEMMHXMHMDXKRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCSCC1)C(=O)C(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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